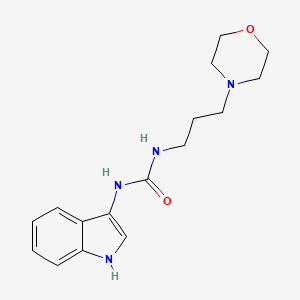

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic organic compound that features an indole moiety linked to a morpholine ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves the reaction of an indole derivative with a morpholine derivative in the presence of a urea-forming reagent. One common method involves the use of isocyanates or carbamoyl chlorides as urea-forming reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C) and may require a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The urea linkage can be reduced to form amine derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of catalysts or under controlled temperatures.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indole moiety is known for its ability to interact with biological macromolecules through π-π stacking and hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

1-(1H-indol-3-yl)-3-(3-piperidinopropyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.

1-(1H-indol-3-yl)-3-(3-pyrrolidinopropyl)urea: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties, such as increased solubility and potential for hydrogen bonding. These properties can influence its biological activity and make it a valuable compound for various applications.

Biological Activity

1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is an indole-derived compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a morpholinopropyl group via a urea linkage. The synthesis typically involves the reaction of an appropriate indole derivative with a morpholinopropyl isocyanate, resulting in the formation of the urea structure.

Anticancer Activity

This compound has shown significant anticancer properties in various studies:

- Cell Line Studies : The compound exhibited antiproliferative effects against several cancer cell lines, including H460 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values for these cell lines were reported to be in the micromolar range, indicating notable cytotoxicity .

- Mechanism of Action : The compound appears to induce apoptosis through the activation of Nur77 expression in H460 cells. This was evidenced by increased Parp cleavage, suggesting that it triggers programmed cell death pathways .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H460 | 20 | Apoptosis via Nur77 |

| HepG2 | 15 | Cell cycle arrest |

| MCF-7 | 25 | Apoptotic pathway activation |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound:

- Antibacterial Efficacy : The compound demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanism of Action : It is suggested that the indole structure enhances membrane permeability, allowing for better penetration into bacterial cells. This mechanism is particularly effective against resistant strains .

Study 1: Anticancer Evaluation

In a study evaluating various indole derivatives, it was found that this compound significantly inhibited cell proliferation in H460 cells with an IC50 value of approximately 20 μM. The study also indicated that this compound could serve as a lead structure for further development of anticancer agents targeting Nur77 pathways .

Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial properties of indole derivatives. The results showed that this compound had an MIC of 0.98 μg/mL against MRSA, demonstrating its potential as an effective antimicrobial agent .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-morpholin-4-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c21-16(17-6-3-7-20-8-10-22-11-9-20)19-15-12-18-14-5-2-1-4-13(14)15/h1-2,4-5,12,18H,3,6-11H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEVTDPKBRXNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.